molecular formula C12H17NS B2792933 Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) CAS No. 439928-60-6

Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI)

Cat. No.: B2792933
CAS No.: 439928-60-6
M. Wt: 207.34
InChI Key: GEGQIWZHEJBIFH-UHFFFAOYSA-N
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Description

Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) is an organic compound that features a pyridine ring substituted with an ethyl group and a tetrahydro-thiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine with an ethyl halide, followed by the introduction of the tetrahydro-thiopyran group through a nucleophilic substitution reaction. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could lead to a fully saturated pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In the field of medicine, Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) could be investigated for its pharmacological properties. It might serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

Industrially, this compound could find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) would depend on its specific interactions with molecular targets. It could potentially interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylpyridine: Lacks the tetrahydro-thiopyran moiety, making it less complex.

    4-(Tetrahydro-thiopyran-4-yl)-pyridine: Lacks the ethyl group, which may affect its reactivity and applications.

    3-Ethyl-4-(tetrahydro-thiopyran-4-yl)-benzene: Similar structure but with a benzene ring instead of pyridine, leading to different chemical properties.

Uniqueness

Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) is unique due to the combination of its ethyl and tetrahydro-thiopyran substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethyl-4-(thian-4-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-2-10-9-13-6-3-12(10)11-4-7-14-8-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQIWZHEJBIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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